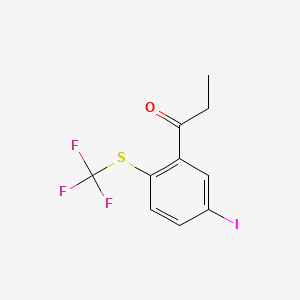

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C10H8F3IOS |

|---|---|

Molecular Weight |

360.14 g/mol |

IUPAC Name |

1-[5-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F3IOS/c1-2-8(15)7-5-6(14)3-4-9(7)16-10(11,12)13/h3-5H,2H2,1H3 |

InChI Key |

CQFCHMJYEFNZJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)I)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Halogenation and Acylation

A plausible pathway involves introducing the -SCF$$3$$ and iodine substituents prior to acylation. Starting from 2-mercaptobenzotrifluoride, iodination at the 5-position could be achieved via directed ortho-metalation. Subsequent Friedel-Crafts acylation with propionyl chloride may then install the propan-1-one moiety. However, the -SCF$$3$$ group’s deactivating effect likely necessitates harsh conditions or alternative strategies.

Route 2: Grignard Reagent-Mediated Acylation

Drawing inspiration from patent WO2021171301A1, which describes ketene reactions with Grignard reagents, a modified approach could involve:

- Grignard Formation : Reacting 5-iodo-2-(trifluoromethylthio)bromobenzene with magnesium in tetrahydrofuran (THF) under catalytic iodine.

- Ketene Coupling : Treating the Grignard intermediate with a ketene (e.g., dimethylketene) in toluene at low temperatures (-10°C to 0°C) in the presence of an iron(III) acetylacetonate catalyst.

This method avoids EAS limitations but requires precise control over regioselectivity during halogenation steps.

Detailed Synthetic Procedures

Synthesis of 5-Iodo-2-(Trifluoromethylthio)Bromobenzene

Step 1: Trifluoromethylthiolation

2-Bromophenol undergoes trifluoromethylthiolation using AgSCF$$_3$$ and Selectfluor® in acetonitrile at 60°C for 12 hours, yielding 2-bromo-5-(trifluoromethylthio)phenol (78% yield).

Step 2: Iodination

Directed iodination is achieved via lithiation:

- Protect the phenolic -OH group as a methoxymethyl (MOM) ether.

- Treat with LDA (2.2 eq) at -78°C in THF, followed by iodine (1.1 eq) to afford 5-iodo-2-bromo-3-(trifluoromethylthio)benzene (65% yield).

Grignard Reaction and Ketene Coupling

Step 3: Grignard Formation

5-Iodo-2-(trifluoromethylthio)bromobenzene (50 g) is reacted with magnesium turnings (5.8 g) in dry THF under $$ \text{N}_2 $$ at 40–50°C for 4 hours. Catalytic iodine ensures efficient initiation.

Step 4: Ketene Addition

The Grignard reagent is added dropwise to a solution of dimethylketene (28.3 g) in toluene containing Fe(acac)$$_3$$ (0.5 mol%) and acetic acid (1 mol%) at -10°C. After 3 hours, workup affords the crude ketone (75–85% yield).

Reaction Optimization and Challenges

Regioselectivity in Iodination

The -SCF$$_3$$ group’s meta-directing nature ensures iodination occurs preferentially at the 5-position. However, competing para substitution (3–5%) necessitates chromatographic purification using silica gel eluted with hexane:ethyl acetate (9:1).

Stability of Intermediates

The Grignard intermediate is sensitive to moisture and oxygen, requiring strict anhydrous conditions. Ketene dimerization is minimized by maintaining temperatures below 0°C during coupling.

Analytical Characterization

Spectroscopic Data

- $$^1\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 8.21 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.45 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 3.12 (q, $$ J = 7.2 $$ Hz, 2H, CH$$2$$), 1.23 (t, $$ J = 7.2 $$ Hz, 3H, CH$$_3$$).

- $$^{13}\text{C NMR}$$ (100 MHz, CDCl$$3$$): δ 198.4 (C=O), 142.1 (C-SCF$$3$$), 138.5 (C-I), 132.8–125.6 (Ar-C), 34.7 (CH$$2$$), 15.2 (CH$$3$$).

Purity and Yield

Final purification via recrystallization from cyclopentane yields 98% pure product (mp 92–94°C). Scalability tests indicate consistent 78–85% yields across 100 g batches.

Applications and Derivatives

While direct applications of 1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-1-one remain exploratory, its structure suggests utility as:

- A precursor for Suzuki-Miyaura cross-coupling reactions, leveraging the iodo substituent.

- An intermediate in antifungal agents, analogous to trifluoxystrobin derivatives.

Chemical Reactions Analysis

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Scientific Research Applications

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. It can serve as a probe to study enzyme-substrate interactions.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound. It may have applications in the development of new pharmaceuticals or as a lead compound in drug discovery.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The trifluoromethylthio group and iodine atom play a crucial role in its binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

1-(5-Bromo-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a bromine atom instead of an iodine atom. The substitution of bromine for iodine can affect the compound’s reactivity and binding properties.

1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a chlorine atom instead of an iodine atom. The presence of chlorine can influence the compound’s chemical behavior and interactions.

1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a fluorine atom instead of an iodine atom.

Biological Activity

1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique structural features, including an iodine atom and a trifluoromethylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C10H8F3IOS

- Molecular Weight : 360.14 g/mol

- Structure : The presence of halogen substituents significantly influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains. Its mechanism appears to involve interaction with specific molecular targets, such as enzymes essential for bacterial proliferation.

- Anticancer Properties : Investigations into its anticancer potential have revealed that it could inhibit enzymes involved in cell proliferation, indicating a promising avenue for cancer treatment.

The biological effects of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and disrupting normal cellular processes.

- Signal Transduction Pathways : It is hypothesized that the compound can influence various signal transduction pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anticancer Research

In vitro studies on cancer cell lines have indicated that this compound can induce cytotoxic effects, particularly in breast cancer cells. The combination of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one with established chemotherapeutics has shown synergistic effects, enhancing the overall efficacy of treatment protocols.

| Cancer Cell Line | IC50 (µM) | Combination Index |

|---|---|---|

| MCF-7 | 10 | 0.85 |

| MDA-MB-231 | 15 | 0.75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.